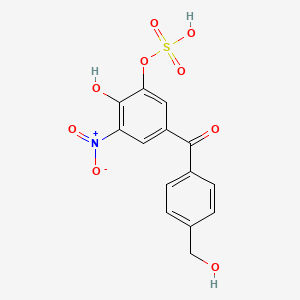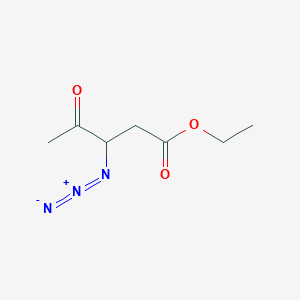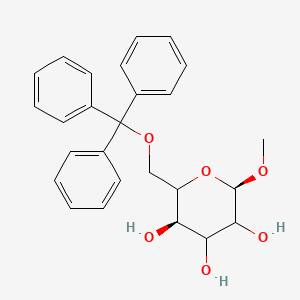
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of oxanes It features a methoxy group and a trityloxymethyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.
Attachment of the Trityloxymethyl Group: This can be done through a reaction with trityl chloride (C₂₀H₁₅Cl) in the presence of a base to form the trityloxymethyl ether.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The trityloxymethyl group can provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2-methoxy-6-(benzyloxymethyl)oxane-3,4,5-triol: Similar structure but with a benzyloxymethyl group instead of a trityloxymethyl group.
(2R,5R)-2-ethoxy-6-(trityloxymethyl)oxane-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the trityloxymethyl group in (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and interactions in various applications.
Propiedades
Fórmula molecular |
C26H28O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21?,22-,23?,24?,25+/m0/s1 |
Clave InChI |
WYAMNJUPQNEGOI-UGQMYDHNSA-N |
SMILES isomérico |
CO[C@H]1C(C([C@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
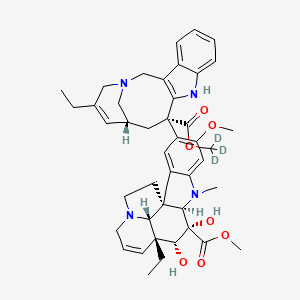
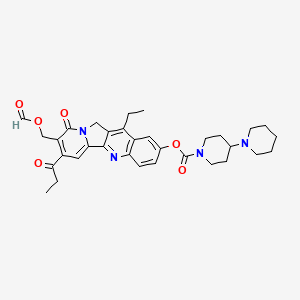

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
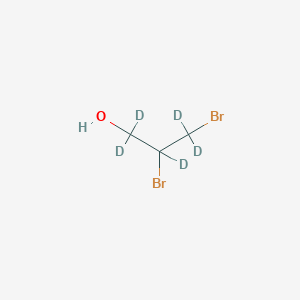
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

